(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13414823
InChI: InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3
SMILES: COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O
Molecular Formula: C16H14O2S
Molecular Weight: 270.3 g/mol

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

CAS No.:

Cat. No.: VC13414823

Molecular Formula: C16H14O2S

Molecular Weight: 270.3 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol -

Specification

Molecular Formula C16H14O2S
Molecular Weight 270.3 g/mol
IUPAC Name (6-methoxynaphthalen-2-yl)-thiophen-3-ylmethanol
Standard InChI InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3
Standard InChI Key DUUBOLPJYZFDFQ-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O

Introduction

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a complex organic compound that combines structural elements from both naphthalene and thiophene rings. This compound is of interest in organic chemistry due to its unique structure and potential applications in various fields. The molecular formula of this compound is C16H14O2S, with a molecular weight of 270.35 g/mol .

Synthesis and Chemical Reactions

While specific synthesis methods for (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol are not detailed in the available literature, compounds with similar structures often involve reactions such as Friedel-Crafts alkylation or Grignard reactions to form the carbon-carbon bonds between the aromatic rings and the methanol group.

For related compounds, such as (6-methoxynaphthalen-2-yl)methanol, biotransformation studies have shown limited oxidation using certain microorganisms like Candida parapsilosis ATCC 7330, indicating potential challenges in modifying these compounds through biological means .

Biological and Pharmacological Potential

Although direct research on (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is limited, compounds with similar structures may exhibit biological activities due to their aromatic rings, which can participate in hydrophobic interactions with biological targets. For instance, naphthalene derivatives have been explored for their potential in cancer therapy by targeting proteins like Mcl-1 .

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